molecular formula C6H10N2O2 B8051716 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B8051716
M. Wt: 142.16 g/mol
InChI Key: FUUXBCUQTIPCEW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative characterized by a hydroxyethyl group at position 2 and a methyl group at position 5 of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group. This compound is structurally related to pharmacologically active pyrazolones, such as Eltrombopag (a thrombopoietin receptor agonist), but differs in substituent placement and electronic properties .

Properties

IUPAC Name

2-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-5-4-6(10)8(7-5)2-3-9/h4,7,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXBCUQTIPCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277415
Record name 5-Hydroxy-3-methyl-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42110-85-0
Record name 5-Hydroxy-3-methyl-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethyl)-5-methyl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-oxoethyl)-5-methyl-2H-pyrazol-3-ol.

    Reduction: Formation of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-2H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one exhibits significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects
Another area of interest is its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Case Study: Synthesis of Derivatives
A notable case study involved synthesizing various derivatives of this compound to enhance its pharmacological properties. Researchers modified the hydroxyl group and tested the derivatives for their efficacy against specific cancer cell lines. The results indicated that certain modifications significantly improved anti-cancer activity .

Agricultural Science

Pesticide Development
The compound has been investigated for its potential use in developing novel pesticides. Its structural features allow for modifications that can enhance insecticidal activity while reducing toxicity to non-target organisms. A study conducted on modified pyrazol derivatives showed promising results in controlling pest populations with minimal environmental impact .

Herbicide Properties
Additionally, research has explored its application as a herbicide. The compound's ability to inhibit specific enzyme pathways in plants presents opportunities for developing selective herbicides that target weeds without harming crops .

Material Science

Polymer Chemistry
In material science, 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to degradation under various environmental conditions .

Case Study: Biodegradable Polymers
A significant case study highlighted the use of this compound in creating biodegradable polymers. Researchers successfully integrated it into polylactic acid (PLA) matrices, resulting in materials that maintain structural integrity while being environmentally friendly. The study emphasized the importance of such materials in reducing plastic waste .

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrazolone Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
2-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one 2-(hydroxyethyl), 5-methyl C₆H₁₀N₂O₂ Enhanced hydrophilicity; potential intermediate in drug synthesis
2-(3,4-Dimethylphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (Eltrombopag II) 2-(3,4-dimethylphenyl), 5-methyl C₁₂H₁₄N₂O Thrombopoietin receptor agonist; hydrophobic aromatic substituent
2-(4-Fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one 2-(4-fluorophenyl), 4-(hydroxyethyl), 5-methyl C₁₂H₁₃FN₂O₂ Fluorine enhances metabolic stability; dual substituents influence binding affinity
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one 2-phenyl, 4-ethyl, 5-methyl C₁₂H₁₄N₂O Ethyl group increases lipophilicity; used in coordination chemistry
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 2-phenyl, 5-methyl C₁₀H₁₀N₂O Simple analog; foundational structure for antimicrobial agents
2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one 2-(3,4-dichlorophenyl), 4-(hydroxyethyl), 5-methyl C₁₂H₁₂Cl₂N₂O₂ Chlorine atoms enhance electrophilicity; potential pesticide intermediate

Key Comparative Insights

Substituent Effects on Hydrophilicity :

  • The hydroxyethyl group in 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one increases water solubility compared to phenyl (e.g., Eltrombopag II) or halogenated analogs (e.g., 2-(3,4-dichlorophenyl) derivatives) .
  • Fluorinated derivatives (e.g., 2-(4-fluorophenyl)) balance hydrophobicity and metabolic stability, making them suitable for drug development .

Biological Activity :

  • Eltrombopag II’s dimethylphenyl group enables receptor binding via π-π interactions, critical for its role in treating thrombocytopenia .
  • Halogenated derivatives (e.g., dichlorophenyl) exhibit enhanced electrophilicity, useful in agrochemicals or as enzyme inhibitors .

Synthetic Flexibility :

  • The hydroxyethyl group allows further functionalization (e.g., esterification or etherification), as seen in analogs like 4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one .
  • Azo derivatives (e.g., diazenyl-substituted pyrazolones) demonstrate versatility in materials science due to their chromophoric properties .

Crystallographic and Structural Analysis :

  • Tools like SHELXL and ORTEP-3 are critical for confirming substituent positions and hydrogen-bonding patterns, especially in hydroxyethyl-containing compounds .

Biological Activity

2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C7_{7}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 866018-39-5

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one, exhibit significant anti-inflammatory effects. A study highlighted that compounds with similar structures could inhibit the release of pro-inflammatory cytokines such as TNF-α\alpha in LPS-stimulated cells, suggesting a potential mechanism for reducing inflammation .

Table 1: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundIC50_{50} (µM)Target
Compound A0.283TNF-α\alpha Release
Compound B1.76MAPK Pathway Inhibition
2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-oneTBDTBD

Anticancer Activity

The compound has shown promising results in various cancer cell lines. In vitro studies demonstrated that pyrazole derivatives could effectively inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of pyrazole derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, it was found that certain derivatives had an IC50_{50} value as low as 0.71 µM against HepG2 cells . This suggests that modifications in the pyrazole structure can enhance anticancer activity.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell LineIC50_{50} (µM)
Compound AHepG20.71
Compound BHeLa1.39
2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-oneTBD

The mechanism through which 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one exerts its biological effects may involve modulation of key signaling pathways associated with inflammation and cancer progression. For instance, inhibition of the MAPK pathway has been observed in similar compounds, leading to reduced inflammatory responses .

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